

# Chemical structure and properties of Guretolimod (DSP-0509)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Guretolimod |           |
| Cat. No.:            | B3322590    | Get Quote |

### Guretolimod (DSP-0509): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Guretolimod**, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor responses. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Guretolimod**.

## **Chemical Structure and Properties**

**Guretolimod** is a pyrimidine derivative, distinguishing it from earlier imidazoquinoline-based TLR7 agonists.[1] Its chemical structure allows for systemic administration. The hydrochloride salt is typically used in research and development.

Table 1: Chemical and Physical Properties of Guretolimod (DSP-0509)



| Property                       | Value                                                                                                                                            | Source |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Name                  | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | MedKoo |
| Molecular Formula              | C24H34F3N5O4 (Free Base)                                                                                                                         | [2][3] |
| C24H35CIF3N5O4 (HCI Salt)      | [1]                                                                                                                                              |        |
| Molecular Weight               | 513.55 g/mol (Free Base)                                                                                                                         | [2]    |
| 550.01 g/mol (HCl Salt)        |                                                                                                                                                  |        |
| Appearance                     | Off-white to light yellow solid                                                                                                                  | _      |
| Solubility                     | High water solubility                                                                                                                            | _      |
| DMSO: 100 mg/mL (181.81<br>mM) |                                                                                                                                                  |        |

#### **Mechanism of Action**

**Guretolimod** functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to TLR7, **Guretolimod** initiates a downstream signaling cascade that results in potent anti-tumor immune responses.

#### **Signaling Pathway**

The activation of TLR7 by **Guretolimod** triggers a MyD88-dependent signaling pathway. This involves the recruitment of adaptor protein MyD88, which then forms a complex with interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus, where it drives the transcription of type I interferons (IFN- $\alpha/\beta$ ).





Click to download full resolution via product page

Figure 1: Guretolimod-induced TLR7 signaling pathway.



#### **Downstream Immunological Effects**

The production of type I interferons is a central component of **Guretolimod**'s anti-tumor activity. These cytokines stimulate a variety of immune cells, including:

- Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.
- Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.
- Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor microenvironment.

This cascade of immune activation can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

## Pharmacological Data In Vitro Activity

**Guretolimod** has demonstrated potent and selective agonistic activity at the TLR7 receptor.

Table 2: In Vitro Activity of **Guretolimod** (DSP-0509)

| Assay                      | Species | EC50    | Source |
|----------------------------|---------|---------|--------|
| TLR7 Agonistic Activity    | Human   | 316 nM  |        |
| TLR7 Agonistic<br>Activity | Murine  | 33 nM   |        |
| TLR8 Agonistic Activity    | Human   | > 10 μM | _      |

#### **Pharmacokinetics**

Preclinical studies in mice have characterized the pharmacokinetic profile of **Guretolimod**.

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice



| Parameter        | Value                                                                                   | Species | Route       | Source |
|------------------|-----------------------------------------------------------------------------------------|---------|-------------|--------|
| Half-life (T1/2) | 0.69 hours                                                                              | Mouse   | Intravenous |        |
| Clearance        | Rapid elimination                                                                       | Mouse   | Intravenous | _      |
| Note             | Excretion is partly mediated by organic anion transporting peptide (OATP) transporters. |         |             |        |

### **Pharmacodynamics**

In vivo studies have demonstrated that **Guretolimod** induces a rapid and robust pharmacodynamic response.

Table 4: In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509) in Mice

| Biomarker      | Effect              | Time Point            | Species | Source |
|----------------|---------------------|-----------------------|---------|--------|
| IFNα           | Increased secretion | 2 hours post-<br>dose | Mouse   |        |
| ΤΝΕα           | Increased secretion | 2 hours post-<br>dose | Mouse   |        |
| IP-10 (CXCL10) | Increased secretion | 2 hours post-<br>dose | Mouse   | _      |

## **Experimental Protocols Chemical Synthesis**

The detailed chemical synthesis of **Guretolimod** (DSP-0509) is described in patent WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of the pyrimidine scaffold and subsequent functionalization.



#### In Vitro TLR7/8 Reporter Assay

Objective: To determine the agonistic activity of **Guretolimod** on human and murine TLR7 and human TLR8.

#### Methodology:

- Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human TLR8, and containing a nuclear factor-kappa B (NF-κB) inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
- Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.
- Assay Procedure:
  - Cells are seeded into 96-well plates.
  - Guretolimod is serially diluted and added to the cells.
  - The plates are incubated for 19-24 hours.
  - The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.
- Data Analysis: The EC50 values are calculated from the dose-response curves.



Click to download full resolution via product page

**Figure 2:** Workflow for the in vitro TLR7/8 reporter assay.



#### In Vivo Anti-Tumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of **Guretolimod** in syngeneic mouse models.

#### Methodology:

- Animal Models: BALB/c or C3H mice are typically used.
- Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary carcinoma) cells are subcutaneously implanted.
- Dosing:
  - Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2).
  - The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as once weekly.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Pharmacodynamic Analysis: Blood samples can be collected at various time points to measure cytokine levels (e.g., IFNα, TNFα) by ELISA or Luminex assays.
- Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).

### **Clinical Development**

**Guretolimod** has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. This trial has been terminated.

### Conclusion

**Guretolimod** (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical structure and favorable pharmacokinetic properties for systemic administration. Its mechanism of action, centered on the induction of type I interferons, leads to the activation of a broad antitumor immune response. Preclinical studies have demonstrated its efficacy in various tumor



models, both as a monotherapy and in combination with other immunotherapies. Further investigation is warranted to fully elucidate its therapeutic potential in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- To cite this document: BenchChem. [Chemical structure and properties of Guretolimod (DSP-0509)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322590#chemical-structure-and-properties-of-guretolimod-dsp-0509]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com